N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-11-4-6-14(7-5-11)26-17-16(24-25-26)18(22-10-21-17)28-9-15(27)23-13-3-1-2-12(20)8-13/h1-8,10H,9H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFYXFHRMXUFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with fluorinated phenyl groups, which are known to enhance biological activity and stability. The molecular formula is with a molecular weight of 435.4 g/mol. The presence of sulfur in the thioacetamide moiety is also significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazolopyrimidine Core : This involves cyclization reactions that yield the triazole and pyrimidine structures.
- Introduction of Fluorinated Phenyl Groups : The reaction with appropriate fluorinated anilines introduces the desired fluorine substituents.
- Thioacetylation : The final step involves attaching the thioacetamide group to complete the synthesis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, triazolopyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis |
| Compound B | HeLa | 10.0 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Anti-Angiogenic Activity
The compound has also been evaluated for its anti-angiogenic properties. Inhibition of angiogenesis is crucial in cancer therapy as it prevents tumor growth by restricting blood supply. Studies have shown that similar triazolopyrimidine derivatives can inhibit endothelial cell migration and tube formation in vitro .
Table 2: Anti-Angiogenic Activity
Case Study 1: In Vivo Efficacy
In a mouse model of choroidal neovascularization (CNV), a related compound demonstrated significant reduction in neovascularization compared to controls. This suggests that this compound may hold promise as a therapeutic agent against diseases characterized by aberrant angiogenesis .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the triazole and pyrimidine rings significantly affect biological activity. Specifically, the presence of electron-withdrawing groups such as fluorine enhances potency against cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Triazole derivatives, including those related to N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, have shown promising results against various bacterial strains.
- Mechanism of Action : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell death. This mechanism is also relevant for certain bacterial strains where similar pathways are involved.
-
Case Studies :
- A study by Prakash et al. synthesized related triazole compounds that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2–32 μg/mL .
- Another research indicated that compounds with a triazolo-pyrimidine structure showed enhanced activity against drug-resistant strains of bacteria .
Cancer Treatment
The compound's structure suggests potential applications in oncology. Triazoles and their derivatives have been investigated for their anticancer properties.
- Targeting Cancer Cells : Triazolo[4,5-d]pyrimidines have been shown to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.
-
Research Findings :
- A study indicated that triazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
- The compound's ability to target specific kinases involved in cancer signaling pathways has also been noted as a promising avenue for drug development.
Neurological Applications
Emerging research suggests that triazole-containing compounds may have neuroprotective effects.
- Neuroprotection : Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
- Experimental Evidence :
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Comparison with Similar Compounds
Key Observations:
Thioether vs. Oxazole : The thioacetamide linkage in the target compound may increase metabolic stability compared to 9b and 9e , which contain benzo[d]oxazole-thio groups prone to oxidative degradation .
Biological Targets: Unlike vipadenant (adenosine receptor antagonism), the target compound’s fluorophenyl and thioacetamide motifs suggest affinity for kinases (e.g., EGFR) or epigenetic regulators (e.g., HDACs) .
Pharmacological and Physicochemical Data
- Solubility : The target compound’s fluorine substituents reduce aqueous solubility compared to 9e (morpholine enhances solubility) but improve blood-brain barrier penetration .
- Melting Points : Fluorinated analogs like the target compound likely exhibit higher melting points (>150°C) than 9e (89–90°C) due to stronger intermolecular interactions .
- NMR Profiles : The target compound’s ¹H NMR would show aromatic protons at δ 7.2–8.0 (fluorophenyl) and a singlet for the thioacetamide -CH2- at δ ~4.3, similar to 9b (δ 5.23 for -CH2-) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
